![molecular formula C10H7NO4 B12878500 4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
4-Formylbenzo[d]oxazole-2-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylbenzo[d]oxazole-2-acetic acid is a heterocyclic compound that features a benzoxazole core with a formyl group at the 4-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 4-formylbenzo[d]oxazole-2-acetic acid, typically involves the condensation of 2-aminophenol with aldehydes or carboxylic acids. One common method involves the reaction of 2-aminophenol with 4-formylbenzoic acid under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of nanocatalysts or metal catalysts can facilitate the reaction under milder conditions and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 4-Formylbenzo[d]oxazole-2-acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products:
- Oxidation of the formyl group yields 4-carboxybenzo[d]oxazole-2-acetic acid.
- Reduction of the formyl group yields 4-hydroxymethylbenzo[d]oxazole-2-acetic acid.
- Substitution reactions yield various substituted benzoxazole derivatives depending on the reagents used .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The biological activity of 4-formylbenzo[d]oxazole-2-acetic acid is attributed to its ability to interact with various molecular targets. The benzoxazole core can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The formyl and acetic acid groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzoxazole: The parent compound, lacking the formyl and acetic acid groups.
4-Formylbenzoxazole: Similar structure but without the acetic acid moiety.
2-Acetic acid benzoxazole: Lacks the formyl group.
Uniqueness: 4-Formylbenzo[d]oxazole-2-acetic acid is unique due to the presence of both the formyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(4-formyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-6-2-1-3-7-10(6)11-8(15-7)4-9(13)14/h1-3,5H,4H2,(H,13,14) |
InChI Key |
NWUOIKXOTQHPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


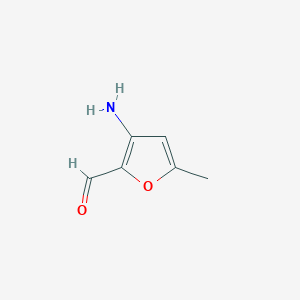
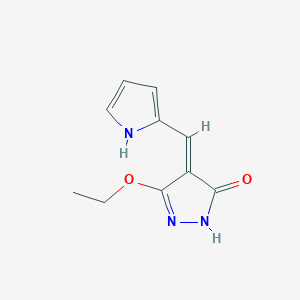
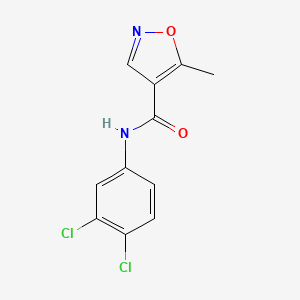
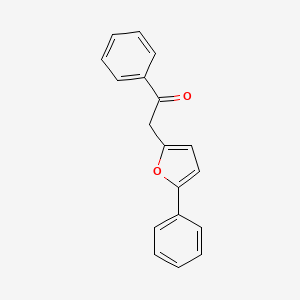


![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
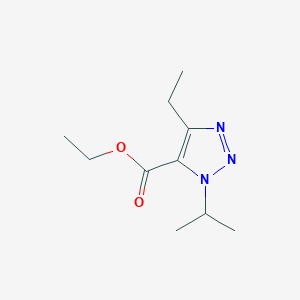
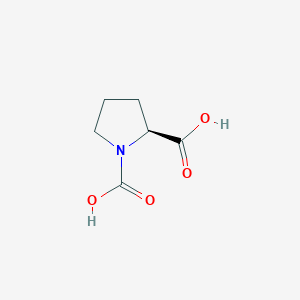
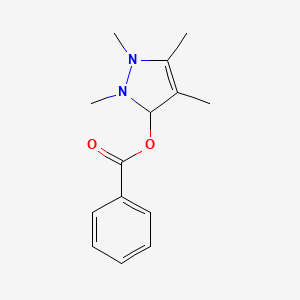
![(4'-(Benzofuro[2,3-c]quinolin-6-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12878462.png)

![2-(Chloromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12878466.png)
![N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B12878470.png)
